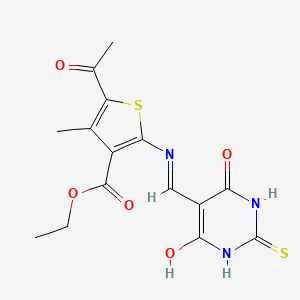

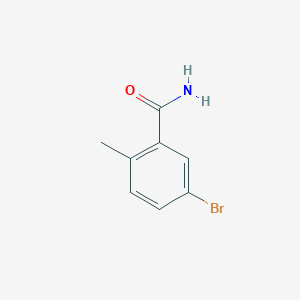

![molecular formula C19H22N6OS B2643490 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946282-69-5](/img/structure/B2643490.png)

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally begins with the synthesis of the core pyrazolopyrimidine structure. Common methods involve cyclization reactions using appropriate starting materials such as substituted hydrazines and nitriles under acidic or basic conditions.

Industrial Production Methods: For industrial-scale production, this compound is typically synthesized via high-throughput methodologies, utilizing flow chemistry techniques to optimize yield and purity. Solvents like DCM (dichloromethane) and DMF (dimethylformamide) may be used, alongside catalysts to accelerate reaction rates.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibits reactivity in various chemical environments:

Oxidation: It can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.

Reduction: The reduction of the pyrazolopyrimidine ring can lead to partially or fully saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and pyrazolopyrimidine rings.

Common Reagents and Conditions:

Oxidizing agents: KMnO4, H2O2

Reducing agents: NaBH4, LiAlH4

Solvents: DMF, THF (tetrahydrofuran), ethanol

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed:

Oxidized derivatives (sulfoxides, sulfones)

Reduced pyrazolopyrimidine derivatives

Substituted benzamide derivatives

Aplicaciones Científicas De Investigación

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds extensive use in:

Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Biology: Inhibiting specific enzymes or receptors, useful in drug discovery processes.

Medicine: Investigating its role as a potential therapeutic agent for diseases like cancer, owing to its ability to modulate signaling pathways.

Industry: As an intermediate in the production of agrochemicals and dyes.

Mecanismo De Acción

The compound interacts with molecular targets by binding to specific active sites, leading to:

Inhibition of enzymatic activity (e.g., kinase inhibitors)

Modulation of receptor activity, affecting cell signaling pathways The pathways involved often include key cellular processes such as apoptosis, cell proliferation, and DNA repair mechanisms.

Comparación Con Compuestos Similares

Compared to other benzamide derivatives and pyrazolopyrimidine-based compounds, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its:

Unique structural combination of a methylthio group with a pyrrolidine ring.

Enhanced biological activity due to the specific substitutions on the pyrazolopyrimidine ring.

Higher stability and reactivity in synthetic applications.

Similar Compounds:

N-(2-(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

This was just a glimpse into the complex world of this compound. Any particular section catch your eye?

Propiedades

IUPAC Name |

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-27-19-22-16(24-10-5-6-11-24)15-13-21-25(17(15)23-19)12-9-20-18(26)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKOBEGNGBGUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2643410.png)

![2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2643412.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

![N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2643415.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)

![3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643427.png)